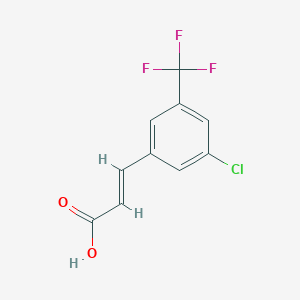

3-Chloro-5-(trifluoromethyl)cinnamic acid

Description

Properties

IUPAC Name |

(E)-3-[3-chloro-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3O2/c11-8-4-6(1-2-9(15)16)3-7(5-8)10(12,13)14/h1-5H,(H,15,16)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPCAVODXDPRKR-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Cl)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1C(F)(F)F)Cl)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving 3 Chloro 5 Trifluoromethyl Cinnamic Acid and Its Structural Analogs

Strategies for the De Novo Synthesis of Halogenated and Trifluoromethylated Cinnamic Acids

The creation of cinnamic acids bearing specific halogen and trifluoromethyl substitution patterns requires carefully designed synthetic routes that control both the placement of substituents on the aromatic ring and the geometry of the propenoic acid side chain.

The synthesis of substituted cinnamic acids typically begins with a correspondingly substituted benzaldehyde (B42025). For 3-Chloro-5-(trifluoromethyl)cinnamic acid, the key precursor is 3-chloro-5-(trifluoromethyl)benzaldehyde. Several classical condensation reactions can be employed to construct the cinnamic acid structure from this precursor.

Perkin Reaction : This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding carboxylic acid. A major drawback of this method is the potential for side-product formation when using aldehydes with electron-withdrawing groups and the often harsh reaction conditions required jocpr.com.

Knoevenagel-Doebner Condensation : A highly effective method involves the reaction of the benzaldehyde precursor with malonic acid in the presence of a basic catalyst like pyridine (B92270) and piperidine. This reaction typically proceeds with high conversion and excellent stereoselectivity jocpr.comresearchgate.net.

Claisen-Schmidt Condensation : This pathway involves the base-catalyzed reaction between an aldehyde and a ketone or ester. For cinnamic acid synthesis, a substituted benzaldehyde reacts with an acetate (B1210297) ester or acetic anhydride jocpr.com. A patented method describes a one-step aldol (B89426) reaction between m-trifluoromethylbenzaldehyde and acetaldehyde (B116499) in the presence of a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield m-trifluoromethyl cinnamic acid google.com.

Another important transformation within this chemical space is decarboxylative trifluoromethylation . This process is a key method for preparing β-(trifluoromethyl)styrenes from cinnamic acid derivatives. nih.gov While this reaction results in the loss of the carboxyl group, it represents a significant pathway involving the cinnamic acid scaffold. The reaction typically uses a trifluoromethyl source, such as the Langlois reagent (sodium triflinate) or Togni reagents, often under electrochemical or copper-catalyzed conditions, to generate a trifluoromethyl radical that adds to the alkene, followed by decarboxylation. nih.govresearchgate.net This method is valuable for creating building blocks used in the synthesis of more complex organofluorine compounds. nih.govresearchgate.net The combination of photoredox and copper catalysis has also been shown to be an efficient method for converting carboxylic acids to trifluoromethyl groups nih.govscispace.com.

Achieving the correct substitution pattern (regioselectivity) and double bond geometry (stereoselectivity) is paramount in the synthesis of these molecules.

Regioselectivity : The substitution pattern on the phenyl ring is almost exclusively determined by the choice of the starting material. To synthesize this compound, the synthesis must begin with a benzene (B151609) derivative that already contains the chloro and trifluoromethyl groups at the desired 1, 3, and 5 positions, such as 3-chloro-5-(trifluoromethyl)benzaldehyde.

Stereoselectivity : Most synthetic applications require the trans or (E)-isomer of the cinnamic acid. Many standard synthetic methods show a strong preference for forming this isomer.

The Knoevenagel-Doebner condensation is highly stereoselective, yielding almost exclusively the (E)-isomer researchgate.net.

The Horner-Wadsworth-Emmons (HWE) olefination provides a reliable and highly stereoselective route to (E)-2-aryl cinnamic acid esters, which can then be hydrolyzed to the corresponding carboxylic acids. This method is often superior to the Perkin reaction as it avoids harsh conditions and produces the desired stereoisomer in high yields organic-chemistry.org.

Metathesis reactions , employing catalysts like the Grubbs second-generation catalyst combined with a photocatalyst, can be used to convert styrenes and acrylates into (Z)-cinnamic acid esters through an E-to-Z photoisomerization process, offering a route to the less common cis-isomer beilstein-journals.orgnih.gov.

Derivatization Strategies Utilizing Cinnamic Acid Scaffolds Bearing Chloro- and Trifluoromethyl Substituents

The cinnamic acid scaffold, particularly the carboxylic acid group, is a versatile handle for further chemical modification, allowing for the creation of diverse libraries of compounds. beilstein-journals.orgnih.govresearchgate.net

A primary derivatization pathway for cinnamic acids is the formation of amides, specifically N-arylcinnamamides. This is achieved by coupling the carboxylic acid with a substituted aniline (B41778). The general synthetic route involves activating the carboxyl group, followed by nucleophilic attack by the amine.

A common method involves converting the cinnamic acid to its corresponding acyl chloride using a reagent like phosphorus trichloride (B1173362) (PCl₃) or thionyl chloride (SOCl₂). The activated acyl chloride then readily reacts with an appropriate aniline in a suitable solvent, often with microwave assistance to accelerate the reaction. mdpi.comresearchgate.net Other coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) are also widely used to facilitate amide bond formation directly from the carboxylic acid and amine. beilstein-journals.orgnih.govresearchgate.net Studies have reported the synthesis of various N-arylcinnamamides bearing trifluoromethyl substituents, demonstrating the utility of this reaction. mdpi.comrsc.org For instance, (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide was synthesized and evaluated for its biological properties mdpi.com.

| Cinnamic Acid Precursor | Aniline Derivative | Coupling Reagent/Conditions | Product Name | Reference |

|---|---|---|---|---|

| Cinnamic Acid | 3-(Trifluoromethyl)aniline | PCl₃, Chlorobenzene, Microwave | (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | mdpi.com |

| Cinnamic Acid | 3,5-Bis(trifluoromethyl)aniline | PCl₃, Chlorobenzene, Microwave | (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | mdpi.com |

| 2-(Trifluoromethyl)cinnamic acid | 4-Chloroaniline | PCl₃, Chlorobenzene, Microwave | (2E)-N-(4-chlorophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide | researchgate.net |

| Cinnamic Acid | 3,4-Dichloroaniline | PCl₃, Chlorobenzene, Microwave | (2E)-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide | nih.gov |

| Cinnamic Acid | Various anilines | EDC·HCl | Corresponding N-arylcinnamamides | nih.gov |

The cinnamic acid scaffold can be conjugated to other molecules to create hybrid structures with potentially enhanced or novel properties. This strategy often leverages the same carboxyl group chemistry used in amide synthesis.

Peptidomimetics : Cinnamic acids can be conjugated with amino acids or peptides. These conjugates, or peptidomimetics, have been synthesized and evaluated for various biological activities. The synthesis involves standard peptide coupling techniques, where the cinnamic acid's carboxyl group is activated and reacted with the N-terminus of a peptide or amino acid ester nih.gov.

Polysaccharide Conjugates : Cinnamic acids and their hydroxy-derivatives have been successfully conjugated to biopolymers like chitosan (B1678972). These reactions can be performed using coupling agents like EDC to form an amide linkage between the cinnamic acid and the free amino groups on the chitosan backbone. Another method involves free radical-induced conjugation using a redox pair like ascorbic acid/hydrogen peroxide nih.gov.

The structure of cinnamic acid is a precursor for various cyclization reactions to form heterocyclic systems. One of the most prominent transformations is the synthesis of coumarins, specifically 3-phenylcoumarins nih.govresearchgate.net.

The synthesis of coumarins from cinnamic acids can be challenging because the common (E)-isomer is not geometrically suited for cyclization. Therefore, the reaction must either proceed through an (E)-to-(Z) isomerization or via a different mechanistic pathway rsc.org. One synthetic route involves the oxidative cyclization of substituted phenylacrylic acids, which can be mediated by reagents such as phenyliodine(III) diacetate (PIDA) and iodine nih.gov. Additionally, visible-light photocatalysis using an organic photosensitizer like xanthone (B1684191) has been shown to promote the oxidative cyclization of cinnamic acid derivatives to yield coumarins. This method is notable for its mild conditions and tolerance of a wide range of functional groups, including trifluoromethyl substituents rsc.org.

| Cinnamic Acid Substrate | Reaction Type | Reagents/Conditions | Product Class | Reference |

|---|---|---|---|---|

| Substituted Phenylacrylic Acids | Oxidative Cyclization | PIDA/I₂ | Coumarins | nih.gov |

| Cinnamic acids with β-CF₃ group | Photocatalytic Oxidative Cyclization | Xanthone, Visible Light, O₂ | Coumarins | rsc.org |

| ortho-Hydroxycinnamates | Nucleophilic Organocatalysis | Tri-n-butylphosphane, 70 °C | Coumarins | beilstein-journals.org |

| trans-Cinnamic acid | Solid-State [2+2] Cycloaddition | UV Irradiation | Truxillic acids (dimers) | nih.gov |

Advanced Spectroscopic and Crystallographic Investigations of Substituted Cinnamic Acids

Single-Crystal X-ray Diffraction Analysis of Related Hydrocinnamic and Cinnamic Acid Structures

The crystal structure of 3,5-bistrifluoromethylhydrocinnamic acid was determined to be in the monoclinic P21/c space group. mdpi.com The crystallographic data and refinement parameters for this related hydrocinnamic acid are detailed in the table below.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₈F₆O₂ |

| Formula Weight | 286.17 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.133(2) |

| b (Å) | 10.589(2) |

| c (Å) | 11.231(2) |

| β (°) | 108.68(3) |

| Volume (ų) | 1142.1(4) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.663 |

Another related compound, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, crystallizes in the triclinic P-1 space group. researchgate.netdoaj.org This structure provides valuable information on the potential interactions involving both chloro and trifluoromethyl groups within a crystalline lattice. The unit cell parameters for this compound are a = 5.8837(5) Å, b = 14.1634(14) Å, c = 15.3120(15) Å, with angles α = 92.667(5)°, β = 100.364(5)°, and γ = 99.475(5)°. researchgate.netdoaj.org

The analysis of these related structures indicates that substituted cinnamic and hydrocinnamic acids readily form well-defined crystals suitable for X-ray diffraction analysis. The presence of halogen and trifluoromethyl groups influences the crystal packing and unit cell parameters.

Elucidation of Molecular Conformations and Supramolecular Interactions

The solid-state conformation and supramolecular assembly of substituted cinnamic acids are dictated by a variety of intermolecular interactions. In the case of 3,5-bistrifluoromethylhydrocinnamic acid, the propanoic acid side chain adopts a bent conformation. mdpi.com

A predominant feature in the crystal structures of carboxylic acids, including the hydrocinnamic acid analogue, is the formation of centrosymmetric dimers through O–H∙∙∙O hydrogen bonds between the carboxylic acid moieties. mdpi.com This robust supramolecular synthon, denoted as an R²₂(8) graph set motif, is a key element in the crystal packing of these molecules. mdpi.com

Beyond the primary hydrogen bonding, the crystal packing is further stabilized by a network of weaker interactions. In the crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, dimers are linked into two-dimensional sheets via intermolecular hydrogen-bonding interactions involving a bridging water molecule. researchgate.net The trifluoromethyl groups extend from these sheets, participating in F∙∙∙F and C–H∙∙∙F contacts that complete the three-dimensional packing. researchgate.net

Computational Chemistry and Theoretical Characterization of 3 Chloro 5 Trifluoromethyl Cinnamic Acid Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and intrinsic properties of molecules. For analogs such as trans-4-(trifluoromethyl)cinnamic acid (4TFCA), DFT methods like B3LYP with a 6-311++G(d,p) basis set are employed to compute optimized geometrical parameters and analyze frontier molecular orbitals (HOMO and LUMO). niscpr.res.inniscpr.res.in This analysis is crucial for understanding the molecule's kinetic stability and chemical reactivity.

Key insights derived from DFT studies on cinnamic acid analogs include:

Electronic Properties : The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing molecular stability. For some analogs, these energy gaps are calculated to be in the range of 2.994 eV to 3.541 eV. growingscience.com

Structural Stability : Natural Bond Orbital (NBO) analysis reveals the stability of the molecule arising from hyper-conjugative interactions and charge delocalization, such as π →π* exchanges. niscpr.res.inniscpr.res.in

Vibrational Analysis : DFT calculations are used to predict vibrational frequencies, which can then be compared with experimental data from FTIR and FT-Raman spectroscopy to confirm the molecular structure. niscpr.res.in

Thermodynamic Properties : Theoretical calculations can determine various thermodynamic parameters, providing insights into the chemical reactions of the molecule. niscpr.res.in For instance, studies on 4TFCA have computed its total energy and zero-point vibrational energy. niscpr.res.in

Table 1: Selected Thermodynamic Parameters of trans-4-(trifluoromethyl)cinnamic acid (4TFCA) from DFT Calculations

| Parameter | Value |

| Total Energy | 103.81 kcal/mol |

| Zero-Point Vibrational Energy | 95.39 kcal/mol |

This table is generated based on data for an analog compound and serves as an example of parameters obtained through DFT calculations. niscpr.res.in

Conformational analysis using DFT has also been performed on related structures like 3,5-bistrifluoromethylhydrocinnamic acid to identify the most stable conformers in the gas phase. mdpi.com These calculations help understand the molecule's preferred three-dimensional shape, which is vital for its interaction with biological receptors. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. This method estimates the binding affinity and analyzes the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

For analogs of 3-Chloro-5-(trifluoromethyl)cinnamic acid, docking studies have provided valuable mechanistic insights into their potential biological activities:

Antifungal Activity : A derivative of cinnamic acid showed potent antifungal effects against Candida albicans, with a docking score of -7.8 kcal/mol against the enzyme CYP51, a key target in fungal cell membrane biosynthesis. growingscience.com The simulation revealed that a thioether linkage facilitated crucial π-cation/anion interactions. growingscience.com

Antibacterial Activity : Another analog demonstrated selective inhibition of Bacillus subtilis and Escherichia coli. growingscience.com Docking studies suggested its mechanism involves binding to penicillin-binding protein (PBP) with a binding energy of -6.4 kcal/mol, forming hydrogen bonds and hydrophobic interactions. growingscience.com

HDAC Inhibition : The analog trans-4-(trifluoromethyl)cinnamic acid (4TFCA) was docked against histone deacetylase 8 (HDAC8), a therapeutic target in cancer. niscpr.res.inniscpr.res.in The study reported a strong binding affinity, suggesting its potential as an HDAC8 inhibitor. niscpr.res.inniscpr.res.in

The results of these simulations are often presented in terms of binding energy or a scoring function, where a more negative value typically indicates a more favorable binding interaction.

Table 2: Examples of Molecular Docking Results for Cinnamic Acid Analogs

| Ligand (Analog) | Target Protein | Predicted Binding Energy (kcal/mol) |

| Thiopental-pyrimidine hybrid (3c) | CYP51 | -7.8 |

| Thiopental-pyrimidine hybrid (3a) | Penicillin-Binding Protein (PBP) | -6.4 |

| trans-4-(trifluoromethyl)cinnamic acid (4TFCA) | Histone Deacetylase 8 (HDAC8) | -6.10 |

This table compiles data from docking studies on various cinnamic acid analogs against different biological targets. niscpr.res.inniscpr.res.ingrowingscience.com

Cheminformatics and Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Studies

Cheminformatics applies computational methods to analyze large datasets of chemical compounds, while QSAR studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity or physical properties. nih.gov These models are invaluable for predicting the activity of new, unsynthesized molecules and for optimizing lead compounds in drug discovery. chalcogen.ro

A typical QSAR analysis involves generating a set of molecular descriptors (physicochemical, topological, quantum chemical) for a series of compounds and then using statistical methods, like multiple regression analysis, to create a predictive model. chalcogen.ro

While specific PCA and Tanimoto similarity studies on this compound are not detailed in available literature, these are standard cheminformatics tools used for analyzing libraries of chemical analogs.

Principal Component Analysis (PCA) : PCA is a statistical technique used to simplify the complexity of a dataset with many variables (e.g., molecular descriptors). For a library of cinnamic acid analogs, PCA can be used to visualize the chemical space they occupy, identify outliers, and understand the primary factors (principal components) that account for the variation in their structural properties. This helps in selecting a diverse set of compounds for screening or for designing a focused library.

Tanimoto Similarity : This is one of the most widely used metrics to quantify the structural similarity between two molecules. It is calculated based on their molecular fingerprints (bit strings representing the presence or absence of specific structural features). In the context of this compound analogs, Tanimoto similarity would be used to search large databases for compounds with similar structures, which might possess comparable biological activities. It is a fundamental tool for virtual screening and analog-by-analog searching.

Both ligand-based and structure-based approaches are employed to guide the design of novel analogs with enhanced activity.

Ligand-Based Design : This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the information from a set of known active and inactive molecules. QSAR is a classic example of ligand-based design. nih.gov By developing a QSAR model for a series of cinnamic acid derivatives, researchers can identify the key structural features—such as the presence of specific substituents like chlorine or trifluoromethyl groups—that are either beneficial or detrimental to their biological activity. nih.gov This knowledge can then be used to design new analogs with a higher predicted activity.

Structure-Based Design : This method is applicable when the 3D structure of the target protein has been determined (e.g., by X-ray crystallography). Molecular docking, as described in section 4.2, is the cornerstone of structure-based design. niscpr.res.in By analyzing the docking pose of an analog like 4TFCA in the active site of HDAC8, a medicinal chemist can rationally design modifications to improve binding affinity. niscpr.res.inniscpr.res.in For example, if the simulation shows a specific pocket is unfilled, a substituent could be added to the analog to occupy that space and form additional favorable interactions, thereby increasing its potency and selectivity.

Mechanistic Biological Activity Research in Vitro and Pre Clinical Studies of Substituted Cinnamic Acid Derivatives

Antimicrobial Activity Investigations of 3-Chloro-5-(trifluoromethyl)cinnamic acid Derivatives

Derivatives of cinnamic acid, a compound naturally found in plants, have garnered significant scientific interest due to their wide range of biological activities, including antimicrobial properties. nih.gov The core structure of cinnamic acid, featuring a benzene (B151609) ring and an acrylic acid side chain, allows for various modifications, leading to the synthesis of derivatives with potentially enhanced efficacy against a spectrum of microbial pathogens. nih.gov Research has particularly focused on the introduction of halogen and trifluoromethyl groups to the cinnamic acid scaffold to improve its therapeutic potential.

Antibacterial Mechanisms and Spectrum of Activity

Substituted cinnamic acid derivatives have demonstrated notable antibacterial activity. A series of anilides derived from 3-(trifluoromethyl)cinnamic acid were synthesized and evaluated for their effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov

One of the key mechanisms of action for these compounds is the inhibition of bacterial respiration. nih.gov Furthermore, these derivatives have shown not only bacteriostatic (inhibiting bacterial growth) but also bactericidal (killing bacteria) activity. nih.gov The presence of a trifluoromethyl group on the cinnamic acid structure appears to contribute to this enhanced antibacterial effect. nih.govnih.gov

The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for selected anilides of 3-(trifluoromethyl)cinnamic acid against various bacterial strains.

| Compound | Bacterial Strain | MIC (µM) | MBC (µM) |

|---|---|---|---|

| (2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | Staphylococcus aureus (MRSA) | 0.15–5.57 | 0.15–5.57 |

| Enterococcus faecalis (VRE) | 2.34–44.5 | 2.34–44.5 | |

| (2E)-N-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | Staphylococcus aureus (MRSA) | 0.15–5.57 | 0.15–5.57 |

| Enterococcus faecalis (VRE) | 2.34–44.5 | 2.34–44.5 |

Antifungal Efficacy

Cinnamic acid and its derivatives have also been investigated for their potential as antifungal agents. nih.govnih.gov Studies have shown that these compounds can effectively inhibit the growth of various fungi. nih.gov The mechanism of antifungal action involves the distortion of mycelia, an increase in the number of branches, and a significant increase in cell membrane permeability. nih.gov

For instance, cinnamic acid has been shown to be effective against Sclerotinia sclerotiorum, a plant pathogenic fungus. nih.gov While specific data for this compound is limited, the general antifungal properties of the cinnamic acid scaffold are well-documented. The effective concentration (EC50) values for cinnamic acid against various strains of S. sclerotiorum are presented below.

| Fungal Strain | EC50 (µg/mL) |

|---|---|

| S. sclerotiorum (103 strains) | 9.37 - 42.54 |

| Average EC50 | 18.77 (±3.39) |

Antimycobacterial Action and Target Identification (e.g., InhA Enzyme Inhibition)

Derivatives of cinnamic acid have shown promising activity against mycobacteria, the causative agents of tuberculosis and other related diseases. nih.gov A key target for antimycobacterial drugs is the InhA enzyme, an enoyl-acyl carrier protein reductase that is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall. nih.govnih.gov

Docking studies have demonstrated that anilides of 3-(trifluoromethyl)cinnamic acid have the ability to bind to the active site of the mycobacterial InhA enzyme. nih.gov This binding inhibits the enzyme's function, thereby disrupting cell wall synthesis and leading to bacterial death. nih.gov The in vitro activity of these compounds against Mycobacterium smegmatis and Mycobacterium marinum has been confirmed, with MIC values indicating potent antimycobacterial effects. nih.gov

| Compound Series | Mycobacterial Strain | MIC Range (µM) |

|---|---|---|

| Anilides of 3-(trifluoromethyl)cinnamic acid (Series 1) | Mycobacterium smegmatis | 9.36 - 51.7 |

| (2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | Mycobacterium marinum | 0.29 - 2.34 |

Anti-inflammatory Potential and Molecular Mechanisms of Substituted Cinnamic Acid Derivatives

In addition to their antimicrobial properties, cinnamic acid derivatives are recognized for their anti-inflammatory potential. nih.govnih.gov Inflammation is a complex biological response, and chronic inflammation is implicated in a variety of diseases. The ability of these compounds to modulate inflammatory pathways makes them attractive candidates for the development of new anti-inflammatory agents.

Attenuation of NF-κB Activation Pathways

The transcription factor nuclear factor-kappa B (NF-κB) plays a central role in regulating the inflammatory response. nih.govnih.gov Upon activation by pro-inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of genes encoding inflammatory mediators. mdpi.com Several studies have shown that cinnamic acid derivatives can exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. nih.govmdpi.com

A study on a series of N-arylcinnamamides, which are derivatives of cinnamic acid, found that many of these compounds significantly attenuated the activation of NF-κB induced by lipopolysaccharide (LPS). mdpi.com Notably, some of these derivatives were more potent than the parent cinnamic acid. mdpi.com

| Compound | Concentration (µM) | Inhibition of NF-κB Activation |

|---|---|---|

| (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | 2 | High |

| (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide | 2 | High |

| (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide | 2 | High |

| Prednisone (Reference Drug) | - | Similar effectiveness to test compounds |

Regulation of Pro-inflammatory Mediators (e.g., TNF-α)

Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine that plays a crucial role in initiating and sustaining the inflammatory cascade. nih.gov Overproduction of TNF-α is associated with numerous inflammatory diseases. nih.gov The ability of cinnamic acid derivatives to modulate the production of TNF-α is a significant aspect of their anti-inflammatory activity.

The same study on N-arylcinnamamides also investigated their effect on the levels of TNF-α. mdpi.com Several of the tested compounds were found to decrease the level of this pro-inflammatory cytokine, further supporting their anti-inflammatory potential. mdpi.com This suggests that these derivatives can interfere with the inflammatory process at multiple points.

| Compound | Effect on TNF-α Levels |

|---|---|

| (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | Decrease |

| (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide | Decrease |

| (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide | Decrease |

Antiviral Effects

No studies detailing the in vitro or preclinical antiviral effects of this compound were identified. Research on other substituted cinnamic acids has explored their potential against various viruses, but these findings are not specific to the requested compound. nih.govdntb.gov.ua

Allelopathic and Phytotoxic Activities (e.g., Parasitic Weed Growth Inhibition)

Specific research on the allelopathic or phytotoxic activities of this compound, including its potential for parasitic weed growth inhibition, could not be found. While trans-cinnamic acid and its other derivatives are known for their allelopathic properties, data for the 3-chloro-5-(trifluoromethyl) derivative is absent from the available literature. nih.govresearchgate.netnih.gov

Specific Enzyme Inhibition Studies

No targeted studies on the inhibitory effects of this compound against the specified enzymes were found in the public domain.

Receptor Ligand Binding and Functional Modulatory Effects (e.g., NK1 receptor)

No preclinical studies or in vitro assays detailing the binding affinity or functional modulation of the NK1 receptor by this compound could be located. While other complex molecules containing trifluoromethylphenyl groups have been developed as NK1 receptor antagonists, these are structurally distinct from the specified cinnamic acid derivative. nih.govmdpi.com

Medicinal Chemistry and Agrochemical Applications of the 3 Chloro 5 Trifluoromethyl Cinnamic Acid Scaffold

Role as a Privileged Structure in Rational Drug Design

A "privileged structure" is a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for the discovery of new therapeutic agents. While 3-chloro-5-(trifluoromethyl)cinnamic acid itself has not been extensively documented as a classic privileged scaffold, its constituent parts—the cinnamic acid core and the 3-chloro-5-(trifluoromethyl)phenyl moiety—are independently recognized for their importance in the design of bioactive molecules.

The cinnamic acid framework is a well-established pharmacophore found in a plethora of natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.netmdpi.com Its rigid structure, conferred by the trans-double bond, allows for a defined spatial orientation of substituents on the phenyl ring, which is crucial for specific interactions with biological targets.

The 3-chloro-5-(trifluoromethyl)phenyl substitution pattern is particularly noteworthy. The trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties. It is highly lipophilic and metabolically stable, which can improve the pharmacokinetic profile of a drug candidate. mdpi.comhovione.com The presence of both a chloro and a trifluoromethyl group, both being strongly electron-withdrawing, significantly alters the electronic distribution of the phenyl ring, which can enhance binding to target proteins through various non-covalent interactions.

The utility of the 3-chloro-5-(trifluoromethyl)phenyl moiety is exemplified in the agrochemical industry. For instance, the insecticide 4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalenecarboxamide incorporates this exact structural motif. google.comgoogle.com The presence of this group is critical for the compound's insecticidal activity, highlighting its value in the design of potent bioactive agents. This suggests that the this compound scaffold, which combines this potent moiety with the versatile cinnamic acid core, holds significant promise as a privileged structure for the development of new pharmaceuticals and agrochemicals.

| Component | Rationale for Privileged Nature | Key Properties |

|---|---|---|

| Cinnamic Acid Core | Ubiquitous in bioactive natural products and synthetic compounds. | Rigid structure for defined substituent orientation. |

| 3-Chloro Substituent | Electron-withdrawing, modulates electronic properties of the phenyl ring. | Enhances binding affinity through halogen bonding. |

| 5-Trifluoromethyl Substituent | Electron-withdrawing, enhances metabolic stability and lipophilicity. | Improves pharmacokinetic properties. mdpi.comhovione.com |

Lead Compound Identification and Optimization Strategies

Once a lead compound containing the this compound scaffold is identified, numerous optimization strategies can be employed to enhance its potency, selectivity, and pharmacokinetic properties. These strategies revolve around systematic modifications of the core structure and the exploration of structure-activity relationships (SAR).

Structure-activity relationship studies on various cinnamic acid derivatives have consistently shown that the nature and position of substituents on the phenyl ring are critical determinants of biological activity. nih.govnih.gov Research on antitubercular cinnamic acid derivatives, for example, has demonstrated that electron-withdrawing groups on the phenyl ring generally favor significant activity. nih.gov In one study, a para-substituted carboxylic acid group on the cinnamic scaffold resulted in potent anti-TB activity. nih.gov Similarly, halogen substitutions have been shown to enhance activity, with the position of the halogen being crucial. For instance, a para-chloro substituted derivative was found to be more active than its ortho-substituted counterpart. nih.gov

For the this compound scaffold, lead optimization could involve:

Modification of the Carboxylic Acid Group: The carboxylic acid can be converted to esters, amides, or other bioisosteres to modulate solubility, membrane permeability, and target engagement. For example, amidation of cinnamic acids has been a successful strategy in developing antagonists for the EP2 prostanoid receptor.

Substitution on the Phenyl Ring: While the 3-chloro and 5-trifluoromethyl groups are fixed in this scaffold, the addition of other substituents at the remaining open positions (2, 4, and 6) could be explored to fine-tune activity and selectivity.

Modification of the Alkene Linker: The double bond can be reduced to create a more flexible hydrocinnamic acid derivative, or it can be incorporated into a heterocyclic ring system to create more complex and rigid analogs.

The following table illustrates hypothetical optimization strategies based on established SAR principles for cinnamic acids.

| Modification Strategy | Rationale | Potential Outcome | Illustrative Example from Related Scaffolds |

|---|---|---|---|

| Amidation of the Carboxylic Acid | Improve metabolic stability and introduce new hydrogen bonding interactions. | Enhanced potency and altered pharmacokinetic profile. | Development of cinnamic amide EP2 antagonists. |

| Introduction of a 4-Hydroxy Group | Introduce a hydrogen bond donor and potential antioxidant properties. | Improved target binding and potential for dual activity. | p-Coumaric acid and its derivatives show antioxidant activity. nih.gov |

| Bioisosteric Replacement of Carboxylic Acid | Replace the carboxylic acid with a tetrazole or hydroxamic acid to improve oral bioavailability. | Enhanced absorption and metabolic stability. | Common strategy in medicinal chemistry to improve drug-like properties. |

Exploration of Polypharmacological Potential

Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly important concept in drug discovery, particularly for complex diseases. The inherent diversity of biological activities associated with the broader class of cinnamic acid derivatives suggests that the this compound scaffold is a prime candidate for exploring polypharmacological potential.

Cinnamic acid and its derivatives have been reported to possess a wide array of biological activities, including:

Antimicrobial Activity: Cinnamic acids with electron-withdrawing groups have shown enhanced antifungal and antibacterial activity. nih.gov

Anticancer Activity: Numerous cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. researchgate.net

Anti-inflammatory Activity: Cinnamic acids can modulate inflammatory pathways. mdpi.com

Neuroprotective Effects: Certain derivatives have shown potential in models of neurological disorders. nih.gov

The strong electron-withdrawing properties of the 3-chloro and 5-trifluoromethyl substituents on the cinnamic acid scaffold can significantly influence its interaction with a wide range of biological targets. These substituents can enhance the compound's ability to participate in various intermolecular interactions, such as halogen bonding and dipole-dipole interactions, which could lead to promiscuous binding to multiple proteins.

Therefore, derivatives of this compound would be ideal candidates for high-throughput screening against a diverse panel of biological targets. This approach could uncover novel and unexpected activities, leading to the development of multi-targeted therapies for diseases with complex pathologies. For example, a compound from this scaffold could potentially exhibit both anti-inflammatory and anticancer properties, making it a valuable lead for the development of a novel cancer therapeutic.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-5-(trifluoromethyl)cinnamic acid, and how can purity be maximized during synthesis?

- Methodological Answer : Synthesis often involves halogenation and trifluoromethylation of cinnamic acid precursors. For example, analogous compounds (e.g., 3-chloro-5-(trifluoromethyl)benzoic acid) are synthesized via chlorination of aromatic intermediates followed by trifluoromethyl group introduction using reagents like trifluoroacetic anhydride . Purification typically employs recrystallization (e.g., ethanol or dimethylformamide) and chromatographic techniques (HPLC or GC-MS) to achieve >95% purity .

Q. How can solubility and stability be optimized for this compound in experimental settings?

- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMF, DMSO) is higher due to the trifluoromethyl group’s electron-withdrawing effects . Stability is pH-dependent; acidic conditions (pH < 5) prevent dehalogenation, while storage under inert gas (N₂/Ar) at −20°C minimizes degradation .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- NMR : ¹⁹F NMR identifies trifluoromethyl group environments (δ −60 to −70 ppm for CF₃), while ¹H NMR reveals coupling patterns of aromatic protons .

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₅ClF₃NO₂ at 283.98 m/z) .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what are its metabolic pathways?

- Methodological Answer : In pesticidal studies, analogous pyridine derivatives (e.g., fluopyram) undergo metabolic degradation via hydroxylation and cleavage of the trifluoromethyl group, producing metabolites like 3-chloro-5-(trifluoromethyl)picolinic acid . Enzymatic assays (e.g., cytochrome P450) and LC-MS/MS are used to track metabolic intermediates .

Q. What strategies mitigate conflicting data in reactivity studies (e.g., unexpected byproducts during coupling reactions)?

- Methodological Answer : Contradictions in reaction outcomes (e.g., chlorination vs. trifluoromethylation dominance) are resolved by adjusting stoichiometry, temperature, and catalysts. For example, Pd-catalyzed cross-coupling minimizes side reactions in aryl halide intermediates . Kinetic studies (e.g., time-resolved IR spectroscopy) identify transient intermediates .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

- Methodological Answer : Density functional theory (DFT) calculates activation energies for key steps (e.g., nucleophilic aromatic substitution at the 3-chloro position). Software like Gaussian or ORCA models frontier molecular orbitals to predict regioselectivity .

Q. What are the environmental and toxicological implications of its degradation products?

- Methodological Answer : Degradation products (e.g., chlorinated benzoic acids) are assessed via soil/water microcosm studies and toxicity assays (e.g., Daphnia magna LC₅₀). QSAR models predict eco-toxicity profiles based on logP and electrophilicity indices .

Analytical and Safety Considerations

Q. What protocols ensure safe handling and waste disposal?

- Methodological Answer : Use fume hoods, nitrile gloves, and PPE to avoid dermal/ocular exposure. Waste is neutralized with 10% NaOH before incineration. Spills are managed with absorbents (vermiculite) and ethanol rinsing .

Q. How do impurities affect biological activity, and what analytical methods detect them?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.